2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
The compound 2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a substituted imidazo[1,2-a]pyridine derivative characterized by:
- A chloro substituent at position 8, influencing steric and electronic interactions.
- A trifluoromethyl (CF₃) group at position 6, enhancing lipophilicity and resistance to oxidative metabolism.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, featured in drugs such as zolpidem (insomnia treatment) and alpidem (anxiolytic) . Substitutions on this core significantly modulate pharmacological activity, solubility, and bioavailability.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O2/c16-10-4-9(15(17,18)19)5-21-6-11(20-14(10)21)8-1-2-12-13(3-8)23-7-22-12/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSHJTSRZAUFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN4C=C(C=C(C4=N3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to exhibit a broad range of biological activities. They can interact with various targets, including microtubules and their component protein, tubulin.
Mode of Action
Imidazole-containing compounds, which share structural similarities, are known to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure. This interaction can lead to mitotic blockade and cell apoptosis.
Biological Activity
2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a benzodioxole moiety and an imidazopyridine framework. The presence of chlorine and trifluoromethyl groups contributes to its unique chemical reactivity and biological profile.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that imidazo[1,2-a]pyridine derivatives can possess significant antimicrobial properties against various pathogens.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
The biological activity of 2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cellular metabolism or signaling.
- Receptor Binding : It has been proposed that the compound can bind to GPCRs, leading to alterations in cell signaling and physiological responses.
- Induction of Apoptosis : Certain studies suggest that it may trigger apoptotic pathways in cancer cells.
Data Table: Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives, including the target compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in infectious diseases.
- Cancer Research : In vitro studies on human breast cancer cell lines showed that the compound induced apoptosis through mitochondrial pathway activation. This suggests its potential application in cancer therapy.
- GPCR Studies : Research involving the modulation of GPCRs revealed that the compound could activate specific pathways associated with inflammation and pain response, indicating a broader therapeutic potential.
Comparison with Similar Compounds
Key Structural Analogues and Their Properties
The following table summarizes critical differences between the target compound and its analogues:
Substituent Effects on Properties and Activity
- Carboxylic acid (2-COOH) and ester (2-COOEt) derivatives exhibit higher polarity, making them suitable for aqueous reaction conditions or prodrug strategies .
Trifluoromethyl (6-CF₃) Group :
Chloro Substituent (8-Cl) :
- The chloro group at position 8 is conserved in many analogues, suggesting its role in steric hindrance or halogen bonding with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
